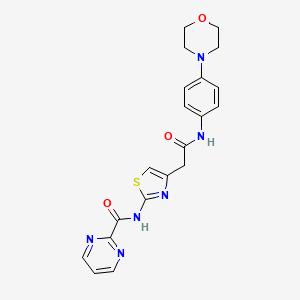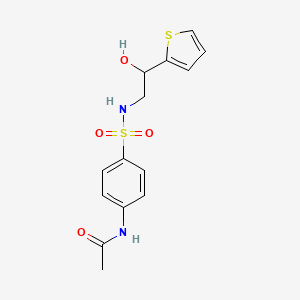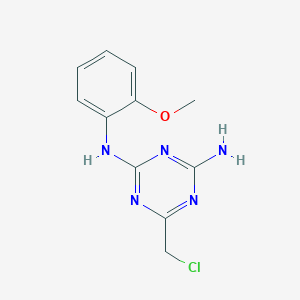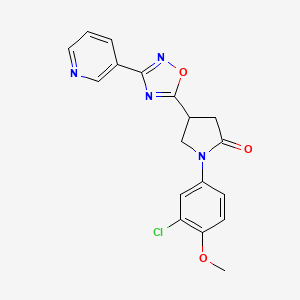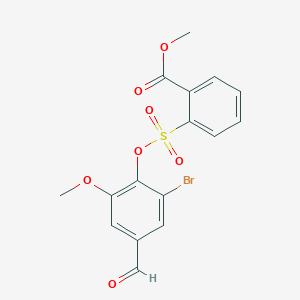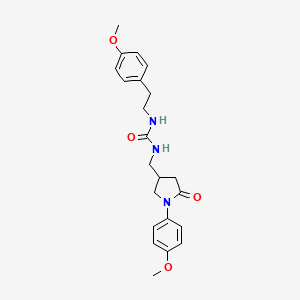
1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This typically includes the compound’s systematic name, other names or synonyms it might be known by, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It might include the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It might include the reaction conditions, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral data.Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
Compounds structurally similar to the queried chemical have been synthesized and studied for their structure-activity relationships, particularly as neuropeptide Y5 receptor antagonists, illustrating a methodical approach to optimizing in vitro potency and understanding functional activity within cellular assays (Fotsch et al., 2001).
Biological Evaluation and Anticancer Investigations
Unsymmetrical 1,3-disubstituted ureas, including derivatives structurally related to the queried compound, have been synthesized and subjected to various enzyme inhibition assays and anticancer evaluations, highlighting their potential biological activities and therapeutic applications (Mustafa, Perveen, & Khan, 2014).
Novel Anticancer Agents
Diaryl ureas, a class including compounds related to the queried chemical, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, revealing promising anticancer agents and potential BRAF inhibitors (Feng et al., 2020).
Corrosion Inhibition Studies
Studies on organic compounds, including those structurally akin to "1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea", have shown effective corrosion inhibition in mild steel in hydrochloric acid solutions, demonstrating the practical applications of these compounds in industrial chemistry (Bahrami & Hosseini, 2012).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic routes to the compound, new reactions it might undergo, or new applications for it in fields like medicine or materials science.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies or computational predictions might be needed to obtain it.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-7-3-16(4-8-19)11-12-23-22(27)24-14-17-13-21(26)25(15-17)18-5-9-20(29-2)10-6-18/h3-10,17H,11-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZXLDGJRYNJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

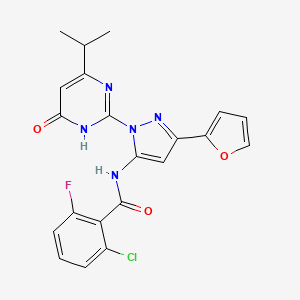
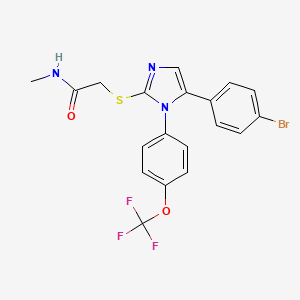
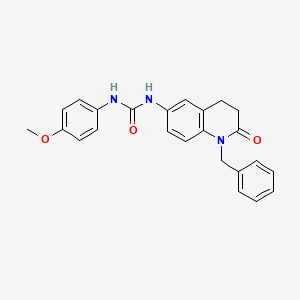
![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)
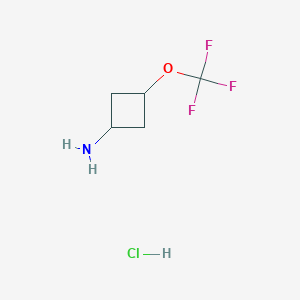
![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)
![1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2713618.png)
![2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
